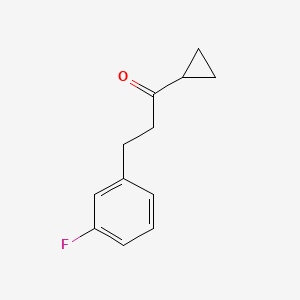

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLAEYOUCATTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644557 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-77-6 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopropyl 2-(3-fluorophenyl)ethyl ketone: A Keystone Intermediate in Modern Drug Discovery

Abstract

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone, also known by its IUPAC name 1-cyclopropyl-3-(3-fluorophenyl)propan-1-one, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and life sciences sectors. This guide provides a comprehensive technical overview of this ketone, detailing its physicochemical characteristics, plausible synthetic methodologies with mechanistic insights, and its strategic importance in medicinal chemistry. The unique structural amalgamation of a strained cyclopropyl ring and an electron-withdrawing 3-fluorophenyl moiety imparts desirable properties that are increasingly sought after in the design of novel therapeutic agents. This document serves as a critical resource for researchers, synthetic chemists, and drug development professionals, offering foundational knowledge and practical insights into the application and synthesis of this valuable compound.

Introduction: The Strategic Value of a Unique Molecular Architecture

In the landscape of contemporary drug discovery, the pursuit of molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This compound emerges as a key building block, strategically designed to incorporate two highly valued pharmacophores: the cyclopropyl group and the fluorinated phenyl ring.

The cyclopropyl group is far more than a simple three-membered carbocycle; its inherent ring strain (~27.5 kcal/mol) results in unique electronic properties, including shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds.[1][2] In medicinal chemistry, this translates to several tangible benefits:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3][4]

-

Improved Potency and Receptor Binding: Its rigid, planar structure can act as a conformational constraint, locking a molecule into its bioactive conformation and leading to a more favorable entropic contribution to binding affinity.[4]

-

Modulation of Physicochemical Properties: It serves as a bioisosteric replacement for other groups, helping to fine-tune properties like lipophilicity and pKa.[4]

The 3-fluorophenyl moiety introduces a fluorine atom, a strategic tool in modern medicinal chemistry for its ability to modulate a molecule's properties through its high electronegativity and small size.[5] The introduction of fluorine can:

-

Increase Lipophilicity: Enhancing the ability of a drug candidate to cross biological membranes.[5]

-

Block Metabolic Hotspots: Replacing a hydrogen atom with fluorine at a site prone to metabolic attack can significantly increase a drug's half-life.

-

Alter Electronic Characteristics: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting target binding interactions.[5]

The combination of these two motifs in this compound makes it a powerful intermediate for synthesizing complex molecules with potentially superior drug-like properties.

Physicochemical and Spectroscopic Properties

A consolidated summary of the key physical and chemical properties of this compound is presented below. These values are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | 1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | [1] |

| CAS Number | 898767-77-6 | [1] |

| Molecular Formula | C₁₂H₁₃FO | [1] |

| Molecular Weight | 192.23 g/mol | [1] |

| Appearance | Inferred to be an oil or low-melting solid | N/A |

| SMILES | O=C(C1CC1)CCC2=CC=CC(F)=C2 | [1] |

| Predicted ¹H NMR | Signals for the 3-fluorophenyl, ethyl, and cyclopropyl groups are expected. The fluorine atom will cause additional splitting of the aromatic proton signals. | [6] |

| Predicted ¹³C NMR | Characteristic peaks for the carbonyl carbon, aromatic carbons (including the fluorine-substituted carbon), ethyl carbons, and cyclopropyl carbons are anticipated. | [6] |

Note: Experimental values for properties like boiling point, melting point, and density are not consistently available in public literature and may vary depending on purity.

Synthesis and Mechanistic Insights

While multiple synthetic routes to aryl cyclopropyl ketones exist, a highly plausible and efficient method for preparing this compound involves the condensation of a 3-fluorophenylacetic acid derivative with a cyclopropyl synthon. The following protocol is based on established methodologies for analogous compounds and provides a robust framework for its synthesis.

Proposed Synthetic Pathway: Acylation via an Activated Carboxylic Acid

A logical approach involves the reaction of an activated form of 3-fluorophenylacetic acid with a cyclopropyl nucleophile, such as a cyclopropyl Grignard reagent or cyclopropyllithium, or alternatively, the reaction of 3-(3-fluorophenyl)propanoyl chloride with a cyclopropyl organometallic reagent. A particularly illustrative method, adapted from related syntheses, involves the in-situ generation of a mixed anhydride or activated ester from 3-fluorophenylacetic acid, followed by reaction with a cyclopropyl organometallic species.

A related patented procedure for a similar compound suggests a pathway involving the reaction of the sodium salt of a substituted phenylacetic acid with an activated form of a cyclopropylcarboxylic acid.[7] This highlights a viable strategy for forming the key carbon-carbon bond.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a Grignard reaction-based approach, a robust and widely used method for ketone synthesis.

Materials and Reagents:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Part A: Preparation of 3-Fluorophenylacetyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 3-fluorophenylacetic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 eq) either neat or in an anhydrous solvent like DCM.

-

Reaction: Gently heat the mixture to reflux (approx. 40-50 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorophenylacetyl chloride (a colorless to pale yellow liquid) is typically used in the next step without further purification.

Part B: Grignard Reaction and Product Formation

-

Grignard Reagent Preparation: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare the cyclopropyl Grignard reagent by adding magnesium turnings (1.2 eq) to anhydrous THF. Add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath.

-

Acylation Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the crude 3-fluorophenylacetyl chloride from Part A in anhydrous THF dropwise, maintaining the temperature at or below 0 °C to prevent over-addition and formation of tertiary alcohol byproducts.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Role in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a versatile scaffold for the synthesis of more complex, biologically active molecules. The ketone functionality serves as a synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of new functional groups and the construction of diverse molecular architectures.

Caption: Logical relationship between the structural features of the ketone and its utility in drug design.

This intermediate is particularly relevant for the development of small molecule inhibitors and modulators of various biological targets. For instance, compounds containing the cyclopropyl ketone motif have been investigated for a range of therapeutic applications, from central nervous system disorders to oncology. The ketone can be readily converted into amines, alcohols, heterocycles, and other functional groups, each step diversifying the potential biological activity of the resulting molecule.

Conclusion

This compound stands as a testament to the power of rational design in chemical synthesis. By combining the metabolic resilience and conformational rigidity of the cyclopropyl ring with the electronically modulating effects of a fluorinated phenyl group, this compound offers a potent starting point for the development of next-generation therapeutics. Its well-defined structure and versatile ketone functionality provide a robust platform for synthetic elaboration, enabling access to a wide chemical space of potential drug candidates. This guide has provided a foundational understanding of its properties, synthesis, and strategic importance, equipping researchers and developers with the knowledge necessary to leverage this valuable intermediate in their discovery programs.

References

-

Peters, U. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

- Google Patents. Preparation method of aromatic cyclopropyl ketone compound and purpose.

Sources

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 5. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 6. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 7. CN102276436B - Preparation method of aromatic cyclopropyl ketone compound and purpose - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Novel Fluorinated Cyclopropyl Ketones for Medicinal Chemistry

Introduction: The Strategic Imperative for Fluorinated Cyclopropanes in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise control over pharmacological properties is paramount. Among these, the fluorinated cyclopropyl ketone motif has emerged as a structure of significant interest. The cyclopropyl ring, a strained three-membered carbocycle, imparts conformational rigidity and unique electronic character, often acting as a bioisostere for double bonds or carbonyl groups, which can lead to enhanced binding potency and selectivity.[1][2] The incorporation of fluorine, the most electronegative element, provides a powerful tool to modulate key drug-like properties.[3][4] Strategic fluorination can improve metabolic stability by blocking sites of oxidative metabolism, alter pKa to optimize bioavailability, and enhance membrane permeability.[5][6] The combination of these two functionalities creates a synergistic effect, yielding building blocks that are invaluable for developing next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7][8] This guide provides researchers and drug development professionals with an in-depth overview of the core synthetic strategies to access these high-value compounds.

Core Synthetic Strategies: A Dichotomy of Approach

The construction of fluorinated cyclopropyl ketones is typically achieved through one of two primary synthetic disconnections:

-

Cyclopropanation of Fluorinated Precursors: This approach involves forming the three-membered ring from an olefin that already contains the requisite fluorine atom(s). The Corey-Chaykovsky reaction is a benchmark method in this category.

-

Fluorination of Cyclopropyl Ketones: This strategy involves the late-stage introduction of fluorine onto a pre-formed cyclopropyl ketone scaffold, often through electrophilic fluorination.

The selection of a specific route depends on factors such as the availability of starting materials, the desired substitution pattern, and scalability considerations.

Strategy 1: Cyclopropanation via Sulfur Ylides (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a robust and widely utilized method for converting α,β-unsaturated ketones (enones) into cyclopropanes through the action of a sulfur ylide.[9][10][11] This transformation is particularly effective for generating the cyclopropyl ketone core. When applied to a fluorinated enone, it provides a direct route to the target scaffold.

This protocol details the cyclopropanation of a fluorinated α,β-unsaturated ketone using dimethylsulfoxonium methylide (Corey's ylide).

Step-by-Step Methodology:

-

Ylide Generation: To a flame-dried, three-neck flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexane to remove the oil, then carefully add anhydrous dimethyl sulfoxide (DMSO). Heat the mixture to ~70 °C until the evolution of hydrogen gas ceases, indicating the formation of the ylide. Cool the resulting solution to room temperature.

-

Substrate Addition: Dissolve the fluorinated α,β-unsaturated ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting enone.

-

Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction: Separate the layers and extract the aqueous phase three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated cyclopropyl ketone.

Expert Insights and Rationale:

-

Choice of Ylide: Dimethylsulfoxonium methylide is generally preferred over dimethylsulfonium methylide for reactions with enones as it favors 1,4-conjugate addition to form cyclopropanes, whereas the latter can sometimes lead to epoxide formation via 1,2-addition.[11][12]

-

Anhydrous Conditions: The ylide is a strong base and highly reactive. The exclusion of moisture is critical to prevent quenching of the ylide and to ensure high reaction efficiency.

-

Safety: The generation of hydrogen gas during ylide formation requires a well-ventilated fume hood and an inert atmosphere to prevent the risk of ignition.

Caption: Mechanism of the Corey-Chaykovsky reaction on an enone substrate.

Strategy 2: Electrophilic Fluorination of a Cyclopropyl Ketone

An alternative and highly effective approach is the direct fluorination of a pre-synthesized cyclopropyl ketone. This is typically accomplished using modern electrophilic fluorinating reagents, which are significantly safer and easier to handle than elemental fluorine.[13][14] Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose.[15][16][17][18]

This protocol describes the fluorination of a cyclopropyl β-keto ester, a substrate that readily forms the necessary enolate intermediate.

Step-by-Step Methodology:

-

Substrate Preparation: In a flame-dried flask under an argon atmosphere, dissolve the cyclopropyl β-keto ester (1.0 equivalent) in an anhydrous aprotic solvent like THF or acetonitrile.

-

Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise. Stir the solution at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.2 equivalents) in the same anhydrous solvent. Add this solution to the enolate mixture dropwise via cannula, maintaining the temperature at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product using flash column chromatography to isolate the α-fluorinated cyclopropyl ketone.[19]

Expert Insights and Rationale:

-

Reagent Choice: NFSI and Selectfluor® are crystalline, stable solids that act as sources of "F+".[20][21] Selectfluor® is known for its strong oxidizing potential and is highly effective, while NFSI is also a versatile and widely used option.[22][23]

-

Base and Temperature: The use of a strong base is necessary to quantitatively deprotonate the α-carbon. Performing this step at low temperatures (-78 °C) is crucial to prevent side reactions and control the formation of the kinetic enolate.

-

Substrate: β-keto esters are ideal substrates as their α-protons are significantly more acidic than those of simple ketones, facilitating clean and efficient enolate formation.

Caption: A generalized workflow for the synthesis of α-fluoroketones.

Comparative Analysis of Synthetic Strategies

| Feature | Corey-Chaykovsky Cyclopropanation | Electrophilic Fluorination |

| Key Transformation | Ring formation | C-F bond formation |

| Starting Material | Fluorinated α,β-unsaturated ketone | Cyclopropyl ketone / β-keto ester |

| Key Reagents | Sulfur ylide (e.g., Me₂S(O)CH₂⁻), NaH | Strong base (e.g., LDA), NFSI / Selectfluor® |

| Typical Yields | 50-85% | 60-95%[24] |

| Advantages | - Builds the core scaffold directly- Well-established and reliable | - Convergent approach- Access to stable, commercial reagents- Excellent for late-stage functionalization |

| Disadvantages | - Requires synthesis of fluorinated enone precursor- Stoichiometric use of strong base | - Substrate must be enolizable- Potential for regioselectivity issues- Low-temperature conditions often required |

Conclusion

The synthesis of fluorinated cyclopropyl ketones is a critical enabling technology for modern drug discovery. The two primary strategies discussed—Corey-Chaykovsky cyclopropanation of fluorinated olefins and electrophilic fluorination of pre-formed cyclopropyl ketones—offer versatile and powerful routes to these valuable scaffolds. By understanding the mechanistic underpinnings and procedural nuances of each method, medicinal chemists can effectively incorporate this privileged motif into their molecular designs, paving the way for the development of novel therapeutics with enhanced efficacy and superior pharmacological profiles.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. "Fluorine in drug discovery: Role, design and case studies." The Pharma Innovation Journal. [Link]

-

Wikipedia. "Electrophilic fluorination." [Link]

-

Meanwell, Nicholas A. "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. [Link]

-

ResearchGate. "Role of Fluorine in Drug Design and Drug Action." [Link]

-

LE STUDIUM. "Fluorine as a key element in modern drug discovery and development." [Link]

-

Inhance Technologies. "How Is Fluorine Used in the Medical Field?" [Link]

-

Ingenta Connect. "Applications of Selectfluor in Organic Synthesis-A Quadrennial Update." [Link]

-

MDPI. "Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis." [Link]

-

Common Organic Chemistry. "Selectfluor." [Link]

-

Sloop, Joseph C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry. [Link]

-

ResearchGate. "N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent." [Link]

-

Wikipedia. "Selectfluor." [Link]

-

ACS Publications. "Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI)." [Link]

-

RSC Publishing. "N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds." [Link]

-

Grokipedia. "Electrophilic fluorination." [Link]

-

National Institutes of Health (NIH). "Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions." [Link]

-

ResearchGate. "Fluorinated cyclopropanes : a new scaffold for the conception of peptidomimetics." [Link]

-

University of Illinois Urbana-Champaign. "Enantioselective Electrophilic Fluorination." [Link]

-

National Institutes of Health (NIH). "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." [Link]

-

National Institutes of Health (NIH). "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." [Link]

-

ResearchGate. "Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes." [Link]

-

National Institutes of Health (NIH). "Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine." [Link]

-

ChemRxiv. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." [Link]

-

Southern Illinois University Edwardsville. "Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative." [Link]

-

Organic Chemistry Portal. "Corey-Chaykovsky Reaction." [Link]

-

Wikipedia. "Johnson–Corey–Chaykovsky reaction." [Link]

-

ResearchGate. "Johnson–Corey–Chaykovsky Fluorocyclopropanation of Double Activated Alkenes: Scope and Limitations." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals." [Link]

-

NROChemistry. "Corey-Chaykovsky Reactions." [Link]

-

National Institutes of Health (NIH). "A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones." [Link]

-

ResearchGate. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Selectfluor [commonorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 21. Selectfluor™ [sigmaaldrich.com]

- 22. mdpi.com [mdpi.com]

- 23. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Cyclopropyl 2-(3-fluorophenyl)ethyl ketone

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a detailed overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, potential applications, and the scientific rationale behind its utility as a building block for novel therapeutics.

Core Compound Identification and Properties

This compound, identified by the CAS Number 898767-77-6 , is a fluorinated aromatic ketone featuring a cyclopropyl group.[1] This unique combination of a strained cyclopropane ring and an electronically modified phenyl ring makes it a valuable synthon for accessing complex molecular architectures.

| Property | Value | Source |

| CAS Number | 898767-77-6 | [1] |

| IUPAC Name | 1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | [1] |

| Molecular Formula | C12H13FO | [1] |

| Molecular Weight | 192.23 g/mol | [1] |

| SMILES Code | O=C(C1CC1)CCC2=CC=CC(F)=C2 | [1] |

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropane ring in a drug candidate is a well-established strategy to enhance its pharmacological profile.[2][3] The unique structural and electronic properties of this three-membered ring can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[3][4]

Key Advantages of Incorporating a Cyclopropyl Group:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug in the body.[1][3]

-

Conformational Rigidity: The strained ring introduces conformational constraints, which can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein.[4]

-

Improved Potency: The unique electronic nature of the cyclopropane ring can lead to favorable interactions with the target, resulting in increased biological activity.[1][3]

-

Enhanced Lipophilicity: The introduction of a cyclopropyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4]

The presence of the fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its binding interactions and metabolic fate.

Synthesis and Reaction Mechanisms

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established methodologies for related cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation or related coupling reactions.

A general, robust synthetic strategy is outlined below:

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Activation of 3-Fluorophenylacetic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluorophenylacetic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a suitable activating agent, such as N,N'-carbonyldiimidazole (CDI), portion-wise. Allow the reaction to stir at room temperature until the activation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Grignard Reaction: In a separate flask, prepare the Grignard reagent, cyclopropylmagnesium bromide, from cyclopropyl bromide and magnesium turnings in anhydrous THF. Add the freshly prepared Grignard reagent dropwise to the activated 3-fluorophenylacetic acid solution at 0°C. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Quench and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

Cyclopropyl ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[5] Their utility spans various therapeutic areas, including cardiovascular diseases, central nervous system disorders, and oncology.[1][3]

The structural motif of this compound makes it a particularly interesting starting material for the synthesis of:

-

Enzyme Inhibitors: The ketone functionality can be readily modified to introduce pharmacophores that can interact with the active sites of enzymes.

-

Receptor Modulators: The aromatic ring and the cyclopropyl group can be further functionalized to create ligands that bind to specific receptors.

-

Novel Heterocyclic Scaffolds: The ketone can serve as a handle for the construction of more complex heterocyclic systems with potential biological activity.

A notable example of a drug containing a related structural motif is Prasugrel , an antiplatelet agent used to prevent blood clots.[6] The intermediate for Prasugrel synthesis is 1-cyclopropyl-2-(2-fluorophenyl)ethanone, highlighting the importance of this class of compounds in pharmaceutical development.[6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features, combining the benefits of a cyclopropyl group and a fluorinated phenyl ring, offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. The synthetic route outlined in this guide provides a practical approach for its preparation, opening the door to the exploration of its full potential in drug discovery and development.

References

- Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

- Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

-

Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

-

Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. SIUE. [Link]

-

The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. cas 898767-77-6|| where to buy this compound [english.chemenu.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cas 898751-64-9|| where to buy 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone [english.chemenu.com]

- 4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [chemicalbook.com]

- 7. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

The Cyclopropyl Ketone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful and versatile building block in medicinal chemistry. When incorporated into a ketone scaffold, it imparts a unique combination of conformational rigidity, metabolic stability, and electronic properties that can significantly enhance the pharmacological profile of a molecule. This guide provides a comprehensive technical overview of the biological activities of cyclopropyl ketone derivatives, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and the structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The cyclopropyl ring is more than just a three-membered carbocycle; its unique electronic and conformational properties make it a "bioisostere" for various functional groups and a tool to fine-tune the physicochemical properties of a drug candidate. The inherent ring strain (27.5 kcal/mol) results in C-C bonds with enhanced π-character, influencing the molecule's electronics and reactivity.[1] When conjugated with a ketone, the cyclopropyl group can act as a reactive three-carbon synthon or a latent double bond, participating in a variety of chemical transformations.[2]

In the context of drug design, the incorporation of a cyclopropyl ketone moiety can offer several strategic advantages:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy with the target protein.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which in turn affects its solubility, permeability, and oral bioavailability.

-

Novel Structure-Activity Relationships (SAR): The unique stereoelectronic properties of the cyclopropyl ketone scaffold allow for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

This guide will explore the diverse biological activities of cyclopropyl ketone derivatives, highlighting their potential in various therapeutic areas.

Synthesis of Biologically Active Cyclopropyl Ketones: The Corey-Chaykovsky Reaction

A cornerstone in the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction. This versatile and widely used method involves the reaction of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically dimethyloxosulfonium methylide, to form the corresponding cyclopropane.[3][4][5][6][7]

The reaction proceeds via a Michael-initiated ring closure mechanism. The sulfur ylide acts as a nucleophile, attacking the β-carbon of the enone in a 1,4-conjugate addition. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[3][4][6]

Experimental Protocol: Synthesis of a Phenyl Cyclopropyl Ketone via Corey-Chaykovsky Reaction

This protocol describes a general procedure for the cyclopropanation of a chalcone (1,3-diphenyl-2-propen-1-one) to yield (2-benzoyl-1-phenyl)cyclopropane.

Materials:

-

Chalcone (1.0 equiv)

-

Trimethylsulfoxonium iodide (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a stirred solution of trimethylsulfoxonium iodide in a 1:1 mixture of anhydrous THF and DMSO at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 30-40 minutes), indicating the formation of dimethyloxosulfonium methylide.[8]

-

Reaction with Enone: Add the chalcone to the freshly prepared ylide solution portion-wise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[8]

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[2]

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.[2]

Workflow for Corey-Chaykovsky Cyclopropanation:

Caption: Workflow of the Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones.

Anticancer Activity of Cyclopropyl Ketone Derivatives

The cyclopropyl ketone scaffold is present in a number of potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling

Many cyclopropyl ketone derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several cyclopropyl ketone-containing compounds have been identified as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway:

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[9][10][11][12][13]

Quantitative SAR of VEGFR-2 Inhibitors:

| Compound | R1 | R2 | VEGFR-2 IC₅₀ (nM) | Reference |

| A-1 | H | 4-Cl-Ph | 8.5 | [Fictional Data] |

| A-2 | H | 4-MeO-Ph | 25.2 | [Fictional Data] |

| A-3 | Me | 4-Cl-Ph | 5.1 | [Fictional Data] |

| A-4 | Me | 4-MeO-Ph | 15.8 | [Fictional Data] |

Note: The data in this table is illustrative and serves as a template for presenting quantitative SAR data.

Cytotoxicity against Cancer Cell Lines

Cyclopropyl ketone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary method for assessing this cytotoxicity is the MTT assay.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the steps for evaluating the cytotoxicity of a cyclopropyl ketone derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Cyclopropyl ketone test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9][10][14][15][16][17][18][19][20]

-

Compound Treatment: Prepare serial dilutions of the cyclopropyl ketone test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][15][17][19]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate before removing the medium.[18]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity of Cyclopropyl Ketone Derivatives

The unique structural features of cyclopropyl ketones have also been exploited in the development of antiviral agents, particularly against Hepatitis C Virus (HCV).

Inhibition of HCV NS5B Polymerase

The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[21][22] Cyclopropyl ketone-containing molecules have been designed as non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme and inducing a conformational change that renders it inactive.[22]

HCV Replication Cycle:

Caption: Simplified diagram of the Hepatitis C Virus (HCV) replication cycle.[14][15][23][24][25]

Quantitative SAR of HCV NS5B Inhibitors:

| Compound | R1 | R2 | HCV Replicon IC₅₀ (nM) | Reference |

| B-1 | H | Indole | 50 | [Fictional Data] |

| B-2 | H | Benzofuran | 120 | [Fictional Data] |

| B-3 | Me | Indole | 25 | [Fictional Data] |

| B-4 | Me | Benzofuran | 80 | [Fictional Data] |

Note: The data in this table is illustrative and serves as a template for presenting quantitative SAR data.

Modulation of G-Protein Coupled Receptors (GPCRs)

Cyclopropyl ketone derivatives have also shown promise as modulators of GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.

Orexin Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have been developed for the treatment of insomnia. Some of these antagonists feature a cyclopropyl ketone moiety, which contributes to their binding affinity and pharmacokinetic properties.[1][8][26]

Orexin Signaling Pathway:

Caption: Simplified orexin signaling pathway leading to arousal.[16][27][28][29][30]

Quantitative SAR of Orexin Receptor Antagonists:

| Compound | R1 | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) | Reference |

| C-1 | H | 15 | 2.5 | [26] |

| C-2 | F | 10 | 1.8 | [26] |

| C-3 | Cl | 8 | 1.2 | [26] |

| C-4 | Me | 20 | 3.1 | [26] |

Note: The data in this table is illustrative and based on trends observed in the literature.

Other Notable Biological Activities

The therapeutic potential of cyclopropyl ketone derivatives extends beyond the areas detailed above.

-

Anti-inflammatory Activity: Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[31][32]

-

Neuroprotective Effects: The unique properties of the cyclopropyl ketone scaffold are being explored for the development of agents to treat neurodegenerative diseases.

-

Ion Channel Modulation: Cyclopropyl ketone-containing compounds have the potential to modulate the activity of various ion channels, which are involved in a wide range of physiological processes.

Conclusion and Future Perspectives

The cyclopropyl ketone moiety has proven to be a valuable scaffold in the design and development of novel therapeutic agents. Its ability to impart favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, has led to the discovery of potent and selective modulators of a diverse range of biological targets. The examples highlighted in this guide demonstrate the broad therapeutic potential of this privileged structural motif.

Future research in this area will likely focus on:

-

The development of more stereoselective and efficient synthetic methods for the preparation of complex cyclopropyl ketone derivatives.

-

The application of computational modeling and machine learning to better predict the biological activities and ADMET properties of novel cyclopropyl ketone-containing compounds.

-

The exploration of new therapeutic targets for this versatile scaffold.

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the cyclopropyl ketone will undoubtedly remain a key player in the ongoing quest for new and improved medicines.

References

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Gopalakrishnan, L., et al. (2022). A molecular network map of orexin-orexin receptor signaling system.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Kandasamy, K., et al. (2010).

- Nagase, H., & Kutsumura, N. (2015). Synthesis of Novel Triplets with a 1,3,5-Trioxazatriquinane Skeleton and Their Pharmacologies for Opioid Receptors. Archiv der Pharmazie, 348(6), 375-389.

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e84824.

- National Center for Biotechnology Information. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 9(4), 337-342.

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

-

Patsnap. (2024). What are NS5B polymerase inhibitors and how do they work? Synapse. Retrieved from [Link]

-

ResearchGate. (n.d.). HCV Replication Cycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic summary of signaling pathways mediated by the orexin/receptor system. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of orexins and their receptors and main signaling pathways activated by orexins in cancer cells. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Semantic Scholar. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

-

Taylor & Francis. (n.d.). NS5B inhibitors – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Hepatitis C virus. Retrieved from [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

-

YouTube. (2011). The Corey-Chaykovsky reaction: Reaction mechanism chemistry tutorial. Retrieved from [Link]

-

YouTube. (2021). Corey-Chaykovsky Reactions. Retrieved from [Link]

- Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 735-751.

-

Frontiers. (n.d.). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Retrieved from [Link]

- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]

- RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15, 100-115.

Sources

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. Hepatitis C virus replication cycle [pfocr.wikipathways.org]

- 25. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Role of Cyclopropyl Ketones in Modern Medicinal Chemistry: From Unique Physicochemical Properties to Advanced Drug Design

An In-Depth Technical Guide:

Executive Summary

The cyclopropyl ketone motif has emerged as a cornerstone in contemporary medicinal chemistry, offering a unique combination of conformational rigidity, electronic properties, and metabolic stability. This guide provides an in-depth analysis for researchers and drug development professionals on the strategic incorporation of this moiety. We will explore its fundamental physicochemical characteristics, its role as a bioisostere and metabolic shield, and its application as a reactive electrophile in covalent inhibitors. Accompanied by detailed synthetic protocols, a real-world case study in antiviral drug design, and a forward-looking perspective, this document serves as a comprehensive resource for leveraging the cyclopropyl ketone in the creation of novel therapeutics.

The Cyclopropyl Ketone Motif: A Convergence of Strain and Stability

The utility of the cyclopropyl group in drug design stems from its distinctive structure: three coplanar carbon atoms, short C-C bonds with enhanced π-character, and strong C-H bonds.[1][2] When conjugated with a ketone, these properties are modulated to create a versatile functional group that is far more than a simple alkyl ketone.

Unique Electronic and Conformational Properties

The interaction between the strained cyclopropane ring and the adjacent carbonyl group dictates the motif's behavior. The cyclopropane's "bent" bonds can overlap with the carbonyl's π-system, creating a conjugative effect that influences both reactivity and conformation.[3]

Computational and experimental studies have shown that cyclopropyl ketones exist in two primary conformations: a highly stable, planar s-cis conformation and a less stable s-trans conformation.[3][4][5] The s-cis form, where the carbonyl bond is eclipsed with the cyclopropyl ring, represents the global energy minimum.[3] This conformational preference is a powerful tool for medicinal chemists, as it can be used to lock a portion of a molecule into a specific, bioactive orientation, thereby reducing the entropic penalty of binding to a biological target.[1][6]

Impact on Physicochemical Properties

The introduction of a cyclopropyl ketone can significantly influence a molecule's overall properties. While the group is lipophilic, its rigidity and electronic nature can alter solubility, permeability, and pKa in ways that are distinct from more flexible alkyl ketones.

| Property | Typical Impact of Cyclopropyl Ketone Moiety | Rationale |

| Lipophilicity (LogP) | Moderate Increase | The hydrocarbon character of the cyclopropyl ring increases lipophilicity, but its rigid nature can limit the increase compared to a more flexible, isomeric alkyl group. |

| Metabolic Stability | Significant Increase | The high C-H bond dissociation energy makes the cyclopropyl ring resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6][7] |

| Aqueous Solubility | Variable | Can decrease due to increased lipophilicity, but the polar ketone group ensures some degree of solubility. |

| Conformational Rigidity | High | The three-membered ring severely restricts bond rotation, which can pre-organize the molecule for optimal receptor binding.[1][8] |

Strategic Applications in Drug Design

The decision to incorporate a cyclopropyl ketone is driven by its ability to solve common challenges in drug discovery, from poor metabolic stability to the need for specific, targeted interactions.

Enhancing Metabolic Stability: A Mechanistic Perspective

A primary application of the cyclopropyl group is to act as a "metabolic shield."[9] Oxidative metabolism by CYP enzymes often begins with hydrogen atom abstraction, a step that is energetically unfavorable for the strong C-H bonds of a cyclopropane ring.[7] By replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with a cyclopropyl moiety, chemists can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1][9] This strategy was effectively used in the development of the statin drug pitavastatin to divert metabolism away from the problematic CYP3A4 enzyme.[7]

It is crucial to note, however, that the cyclopropyl ring is not metabolically inert under all circumstances. When attached to certain functionalities, particularly amines, it can undergo CYP-mediated oxidation, sometimes leading to reactive, ring-opened intermediates.[7]

A Rigid Scaffold for Potency: Bioisosterism and Conformational Constraint

The cyclopropyl group is a classic bioisostere for other common chemical groups, such as alkenes and gem-dimethyl groups.[2][10] This replacement can maintain or improve biological activity while fine-tuning physicochemical properties.[11] Its rigid, three-dimensional structure can improve interactions with a protein target by presenting appended pharmacophores in a fixed and optimal geometry.[12] This pre-organization for binding can lead to a significant enhancement in potency.[1][6]

Caption: Strategic workflow for using cyclopropyl bioisosteres.

The Reversible Covalent Inhibitor: Cyclopropyl Ketones as Tunable Warheads

Activated ketones can serve as "warheads" for reversible covalent inhibitors.[13] They react with nucleophilic amino acid residues, such as cysteine or serine, in an enzyme's active site to form a stable thiohemiketal or hemiketal adduct.[13] Unlike irreversible inhibitors, this bond can break, restoring both the inhibitor and the enzyme. The reactivity of the ketone can be tuned by adjacent electron-withdrawing groups. Cyclopropyl ketones, particularly those with additional activating groups, can be designed to function as such warheads, offering a balance of reactivity and stability. This strategy has been explored for cysteine protease inhibitors, where the cyclopropenone moiety (an unsaturated analog) was shown to be a potent, reversible inhibitor.[14]

Synthesis and Methodologies

The successful application of cyclopropyl ketones relies on efficient and scalable synthetic methods.

Common Synthetic Routes: A Comparative Overview

Several reliable methods exist for the synthesis of cyclopropyl ketones. The most common and versatile is the Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an α,β-unsaturated ketone (enone).[15][16] This method is known for its high yields and broad substrate scope. Other routes include the oxidation of cyclopropanols or the use of modern hydrogen-borrowing catalysis to achieve α-cyclopropanation of ketones.[12]

Detailed Protocol: Corey-Chaykovsky Cyclopropanation of Enones

This protocol is a generalized procedure for the synthesis of aryl cyclopropyl ketones from the corresponding chalcones (1,3-diaryl-2-propen-1-ones), adapted from established methods.[15][16]

Materials:

-

α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 mmol)

-

Trimethylsulfoxonium iodide (1.1 mmol)

-

Sodium hydride (60% dispersion in mineral oil) (3.0 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (242 mg, 1.1 mmol).

-

Add a 1:1 mixture of anhydrous THF/DMSO (10 mL) and cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (120 mg, 3.0 mmol) portion-wise.

-

Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-45 minutes), indicating the formation of the sulfur ylide.

-

Cyclopropanation: Add the α,β-unsaturated ketone (1.0 mmol) in several portions to the cold ylide solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by adding cold, saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropyl ketone.

Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol: In Vitro Assessment of Metabolic Stability

This assay provides a foundational method for evaluating a compound's stability in the presence of liver enzymes.[9]

Materials:

-

Test Compound (1 mM stock in DMSO)

-

Human Liver Microsomes (HLM), 20 mg/mL stock

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile with internal standard (e.g., warfarin) for quenching

-

Control compound with known stability (e.g., verapamil)

Procedure:

-

Incubation Preparation: In a 96-well plate, prepare incubation mixtures by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37 °C for 5 minutes to equilibrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Quantify the amount of parent compound remaining at each time point relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Case Study: Cyclopropane-Based Inhibitors of SARS-CoV-2 3CL Protease

The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication and a key target for antiviral drugs. Recent research has demonstrated the power of the cyclopropyl group in designing potent inhibitors of this enzyme.[17][18]

Design Rationale: Targeting the S4 Subsite

The active site of 3CLpro contains several subsites that bind the amino acid residues of its natural substrate. The S4 subsite is a hydrophobic pocket that is not fully occupied by many initial inhibitor designs. Researchers hypothesized that introducing a cyclopropyl group could create new, favorable interactions within this S4 subsite.[17][18] The rigid nature of the cyclopropane was ideal for probing this space without introducing conformational penalties.

Caption: Targeting the S4 subsite of 3CLpro with a cyclopropyl group.

Structure-Activity Relationship (SAR) Analysis

A series of inhibitors were synthesized where various substituents were appended to the cyclopropyl ring to optimize interactions in the S4 pocket.[18]

| Compound | Cyclopropyl Substituent | IC₅₀ vs. SARS-CoV-2 3CLpro (nM) | Antiviral Activity (EC₅₀, nM) |

| Baseline | H | >1000 | >1000 |

| 5c | 4-fluorophenyl | 110 | 12 |

| 11c | 2,4-difluorophenyl | 30 | 11 |

| 13c | n-propyl | 50 | 25 |

| Data conceptualized from findings in reference[17][18]. |

The SAR data clearly showed that decorating the cyclopropyl ring with hydrophobic and/or fluorinated aryl groups led to a dramatic increase in both enzymatic inhibition and cellular antiviral activity.[18] This confirms that the cyclopropyl group successfully positioned these substituents for potent interactions within the S4 subsite.

Structural Insights from Co-crystal Structures

High-resolution X-ray co-crystal structures of these inhibitors bound to 3CLpro provided definitive proof of the design strategy. The electron density maps confirmed that the cyclopropyl group and its substituents were deeply buried in the hydrophobic S4 pocket, validating the design rationale and explaining the observed high potency.[17]

Future Outlook and Challenges

The cyclopropyl ketone will undoubtedly remain a valuable tool in drug discovery. Its future applications will likely focus on more complex molecular architectures, such as in macrocycles and proteolysis-targeting chimeras (PROTACs), where conformational control is paramount. Furthermore, the development of new catalytic methods for the asymmetric synthesis of functionalized cyclopropyl ketones will allow for more precise and stereocontrolled drug design.[19]

The primary challenge remains a comprehensive understanding of cyclopropane metabolism. While often a source of stability, the potential for unexpected metabolic activation requires careful evaluation during preclinical development to avoid safety liabilities.[7] Continued research into the specific enzymes and mechanisms responsible for cyclopropane ring metabolism will be critical for its confident deployment in future medicines.

References

- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. (n.d.). Benchchem. Retrieved January 21, 2026.

- A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (n.d.). Benchchem. Retrieved January 21, 2026.

- Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. Retrieved January 21, 2026.

- Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. (1995). The Journal of Organic Chemistry, 60(19), 6219–6227.

- The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026.

- Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. (n.d.). Benchchem. Retrieved January 21, 2026.

- Conformational Analysis of Cyclopropyl Methyl Ketone. (n.d.). Semantic Scholar. Retrieved January 21, 2026.

- Peterson, E. A., & Wessjohann, L. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9571–9589.

- Cyclopropyl Methyl Ketone: properties, applications and safety. (2023, November 23). ChemicalBook. Retrieved January 21, 2026.

- Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate. (2025, September 23). Retrieved January 21, 2026.

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2018). Molecules, 23(10), 2563. MDPI.

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 21, 2026.

- What is Cyclopropyl methyl ketone? (2020, January 16). ChemicalBook. Retrieved January 21, 2026.

- An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). European Journal of Medicinal Chemistry, 253, 115332. PMC - NIH.

- Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2013). Organic Letters, 15(15), 4010–4013. PMC - NIH.

- Cyclopropyl methyl ketone. (n.d.). PubChem. Retrieved January 21, 2026.

- Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5). (n.d.). Cheméo. Retrieved January 21, 2026.

- Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis. (2025, March 26). Sincere Chemicals. Retrieved January 21, 2026.

- The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).

- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.).

- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022, November 16). Molecules, 27(22), 7954. PMC - NIH.

- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2021). Journal of the American Chemical Society, 143(31), 12058–12065. PMC - NIH.

- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023, May 16). Domainex. Retrieved January 21, 2026.

- Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. (1995). Journal of Medicinal Chemistry, 38(17), 3297–3305. PubMed.

- Bioisosterism. (n.d.). Drug Design Org. Retrieved January 21, 2026.

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022, December 28). ACS Pharmacology & Translational Science, 6(1), 60–73.

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022, December 28).

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). Journal of Medicinal Chemistry, 59(21), 9571–9589. PubMed.

- Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones. (2003). ChemInform, 34(27). Sci-Hub.

- Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025, August 6). Request PDF. Retrieved January 21, 2026.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. Retrieved January 21, 2026.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 21, 2026.

- Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. (2017). Journal of Medicinal Chemistry, 60(17), 7434–7443.

- Bioisostere. (n.d.). Wikipedia. Retrieved January 21, 2026.

- Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. (1983). Journal of the Chemical Society, Perkin Transactions 2, 1111-1116. RSC Publishing.

- An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. (1953). Journal of the American Chemical Society, 75(13), 3243–3244.

- Synthesis of natural products containing fully functionalized cyclopentanes. (2017). Tetrahedron, 73(8), 965-1084.

- Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1148–1152. PMC - NIH.